![molecular formula C10H10Cl2N2O2 B2487092 Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester CAS No. 35229-83-5](/img/structure/B2487092.png)

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Descripción general

Descripción

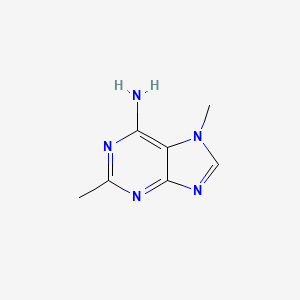

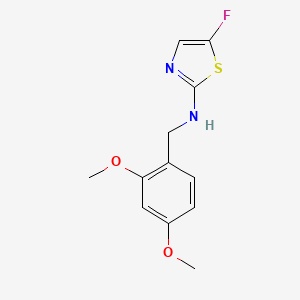

“Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester” is a chemical compound . It has the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1046 . It is also known as "Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate" .

Molecular Structure Analysis

The molecular structure of a compound can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, and solubility. For “Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester”, the molecular weight is 261.1046 . Other specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis and structural studies of related compounds to Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester have been explored. For instance, 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and similar compounds have been synthesized and characterized using X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies reveal the formation of strong intermolecular hydrogen bonds in the compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Conversions and Ester Synthesis

- In chemical conversions, certain cation-exchanged montmorillonites have been used to react ethene and acetic acid, yielding ethyl acetate as the sole product. This shows the potential for using similar acetic acid derivatives in ester synthesis under specific conditions (Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981).

Antimicrobial Activity

- Some derivatives of Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester have been studied for their antimicrobial properties. For example, compounds synthesized by coupling diazonium salt of aniline with ethyl 3-dimethylamino-2-(1H-perimidin-2-yl)-propenoate demonstrated excellent antibacterial and antifungal activity (Farghaly, Abdallah, & Aziza, 2014).

Biological Activities in Plant Growth

- Related compounds, such as 4-Chloroindole-3-acetic acid and its esters, have shown significant biological activities in plant growth. These compounds, including ethyl esters, have stronger elongation activity toward Avena coleoptiles and induce root formation in plant cuttings, demonstrating their potential in agricultural applications (Katayama, 2000).

Synthesis of Related Compounds with Biological Activity

- Derivatives of Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester, such as imidazo[1,2-a]benzimidazole derivatives, have been synthesized and found to possess various biological activities like fungicidal, antimicrobial, and antiarrhythmic properties (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).

Propiedades

IUPAC Name |

ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPOBGCCBQMLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342267 | |

| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35229-83-5 | |

| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)